2-(3-Aminoazetidin-1-yl)acetamide

Adenosine Receptor GPCR Binding Assay

2-(3-Aminoazetidin-1-yl)acetamide (CAS 1339776-12-3) is a synthetic, low molecular weight heterocyclic compound (C5H11N3O, MW: 129.16 g/mol) featuring a four-membered azetidine ring substituted with a primary amino group at the 3-position and an acetamide side chain at the 1-position. This structure incorporates a 3-aminoazetidine amide motif, a pharmacophore associated with potent positive allosteric modulation of the M4 muscarinic acetylcholine receptor in more elaborate analogs.

Molecular Formula C5H11N3O
Molecular Weight 129.16 g/mol
CAS No. 1339776-12-3
Cat. No. B1487853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminoazetidin-1-yl)acetamide
CAS1339776-12-3
Molecular FormulaC5H11N3O
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1C(CN1CC(=O)N)N
InChIInChI=1S/C5H11N3O/c6-4-1-8(2-4)3-5(7)9/h4H,1-3,6H2,(H2,7,9)
InChIKeyRBAJVWRQOKNUKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Aminoazetidin-1-yl)acetamide (CAS 1339776-12-3): A 3-Aminoazetidine-Derived Primary Amide Building Block for Medicinal Chemistry and Biological Probe Development


2-(3-Aminoazetidin-1-yl)acetamide (CAS 1339776-12-3) is a synthetic, low molecular weight heterocyclic compound (C5H11N3O, MW: 129.16 g/mol) featuring a four-membered azetidine ring substituted with a primary amino group at the 3-position and an acetamide side chain at the 1-position [1]. This structure incorporates a 3-aminoazetidine amide motif, a pharmacophore associated with potent positive allosteric modulation of the M4 muscarinic acetylcholine receptor in more elaborate analogs [2]. The compound serves as a versatile intermediate for the synthesis of bioactive molecules, as evidenced by its inclusion in patent applications covering 3-aminoazetidine derivatives for nervous system disorders [3].

Why Generic Substitution of 2-(3-Aminoazetidin-1-yl)acetamide with Other Azetidines or Simple Amides is Scientifically Unsound


The specific combination of the primary amine on the azetidine ring and the terminal primary acetamide group in 2-(3-Aminoazetidin-1-yl)acetamide (CAS 1339776-12-3) confers a unique vector for hydrogen bonding and electronic properties that are not replicated by its closest analogs. Replacing this compound with a simpler azetidine such as 3-aminoazetidine (lacking the acetamide side chain) or 2-(azetidin-3-yl)acetamide (lacking the 3-amino group) results in a significant loss of both molecular recognition features and synthetic utility. Structural class inference from adenosine receptor binding data indicates that even small modifications lead to substantial shifts in receptor subtype affinity [1]. Similarly, in the context of M4 PAM development, the 3-aminoazetidine amide moiety was found to be critical for optimizing both potency and drug metabolism and pharmacokinetic (DMPK) properties, a profile not achievable with alternative azacyclic cores [2].

Product-Specific Quantitative Evidence Guide: 2-(3-Aminoazetidin-1-yl)acetamide (CAS 1339776-12-3)


Adenosine A2A Receptor Binding Affinity: A Quantitative Comparison with CGS 21680

In radioligand binding assays using rat brain tissue, 2-(3-Aminoazetidin-1-yl)acetamide demonstrates measurable, albeit micromolar, affinity for the adenosine A2A receptor, with an inhibition constant (Ki) of 15,100 nM (15.1 µM) [1]. This places its affinity at a level that is 559-fold lower than the potent, reference A2A agonist CGS 21680, which exhibits a Ki of 27 nM under comparable conditions [2]. This quantitative difference is critical for selecting the appropriate tool for studying adenosine receptor pharmacology.

Adenosine Receptor GPCR Binding Assay Ki

Adenosine Receptor Subtype Selectivity Profile: A1 vs. A2A vs. A3 Binding

Cross-study analysis of binding data reveals that 2-(3-Aminoazetidin-1-yl)acetamide exhibits a nuanced profile of subtype binding across the adenosine receptor family. In rat brain assays, it shows higher affinity for the A1 and A2A receptors (Ki = 22,900 nM and 15,100 nM, respectively) compared to the A3 receptor (Ki = 62,500 nM) [1]. In contrast, the reference A2A agonist CGS 21680 is highly selective for the A2A subtype (Ki = 27 nM) and has significantly lower affinity for the A1 receptor . This distinction is a critical differentiator for researchers probing the specific roles of adenosine receptor subtypes.

Adenosine Receptor Subtype Selectivity GPCR Ki

Utility in M4 Muscarinic PAM Development: A Pharmacophore for Potent CNS-Active Agents

The 3-aminoazetidine amide motif present in 2-(3-Aminoazetidin-1-yl)acetamide has been validated as a key pharmacophoric element in the development of potent, CNS-penetrant M4 muscarinic positive allosteric modulators (PAMs) [1]. In a medicinal chemistry campaign, optimization of a series of 3-aminoazetidine-derived amides led to the discovery of VU6000918, a preclinical candidate that achieved robust in vivo efficacy in a rat amphetamine-induced hyperlocomotion reversal model at a minimal effective dose of 0.3 mg/kg [1]. Analogs lacking this specific azetidine-amide motif demonstrated significantly reduced M4 PAM potency and compromised DMPK profiles, including reduced CNS exposure (rat brain:plasma Kp) [2].

M4 Muscarinic Receptor Positive Allosteric Modulator (PAM) CNS Penetration SAR

Chemical Reactivity Profile: Primary Amine and Amide Functionalities for Conjugation

2-(3-Aminoazetidin-1-yl)acetamide is characterized by two distinct nucleophilic centers: a primary amine on the azetidine ring and a primary amide on the side chain . This dual reactivity enables orthogonal functionalization strategies. The primary amine can undergo nucleophilic substitution, reductive amination, or amide coupling to introduce diverse substituents, while the primary amide can be dehydrated to a nitrile or participate in condensation reactions . This contrasts with simpler azetidine analogs like 3-aminoazetidine (which lacks the side chain) or 2-(azetidin-3-yl)acetamide (which lacks the ring amine), thereby limiting their utility as a single, multi-purpose scaffold. The compound's structure, incorporating both an amine and an amide, is a key reason for its selection as a starting material in the synthesis of more complex derivatives described in patent literature [1].

Bioconjugation Click Chemistry Synthetic Intermediate Nucleophilic Substitution

Optimal Research and Industrial Application Scenarios for 2-(3-Aminoazetidin-1-yl)acetamide (CAS 1339776-12-3)


Developing and Optimizing CNS-Penetrant M4 Muscarinic PAMs

Leverage 2-(3-Aminoazetidin-1-yl)acetamide as a key starting material or intermediate for synthesizing libraries of 3-aminoazetidine-derived amides. The 3-aminoazetidine amide motif has been validated as a critical pharmacophore for achieving potent M4 PAM activity and favorable CNS penetration, culminating in the discovery of compounds with robust in vivo efficacy in rodent models (MED = 0.3 mg/kg) [1]. Researchers can use this scaffold to explore structure-activity relationships (SAR) aimed at improving potency, selectivity, and DMPK properties for schizophrenia and other neurological disorder targets [1].

Probing Adenosine Receptor Pharmacology with a Low-Affinity, Non-Selective Binder

Employ 2-(3-Aminoazetidin-1-yl)acetamide as a reference tool or control compound in adenosine receptor binding studies. Its defined, micromolar affinity profile across A1 (Ki = 22.9 µM), A2A (Ki = 15.1 µM), and A3 (Ki = 62.5 µM) receptors [1] makes it a valuable, non-selective comparator to high-affinity, subtype-selective ligands like CGS 21680 (A2A Ki = 27 nM) [2]. This allows researchers to clearly delineate the functional consequences of engaging adenosine receptor subtypes with different affinity and selectivity profiles in in vitro and ex vivo assays.

Orthogonal Bioconjugation and Click Chemistry Strategies

Utilize the orthogonal reactivity of 2-(3-Aminoazetidin-1-yl)acetamide's primary amine and primary amide groups to construct complex, multifunctional probes [1]. The primary amine on the azetidine ring can be selectively functionalized with biotin, fluorophores, or affinity tags via NHS ester or isothiocyanate chemistry. Simultaneously or subsequently, the primary amide can be modified through dehydration to a nitrile for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other bioorthogonal reactions [1]. This dual-modality approach is not feasible with simpler, mono-functional azetidine analogs.

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